

# Synthesis of 5-Chloro-N-cyclohexylpentanamide-d11: A Technical Guide

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## Compound of Interest

Compound Name:	5-Chloro-N-cyclohexylpentanamide-d11
Cat. No.:	B585331

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This technical guide provides a comprehensive overview of the synthesis of **5-Chloro-N-cyclohexylpentanamide-d11**, a deuterated analog of an important organic synthesis intermediate. This document outlines the primary synthetic methodologies, presents relevant data in a structured format, and includes detailed experimental protocols adapted from established procedures for similar non-deuterated compounds.

## Core Synthesis Strategy

The synthesis of **5-Chloro-N-cyclohexylpentanamide-d11** is most effectively achieved through the acylation of a deuterated cyclohexylamine with 5-chlorovaleryl chloride. This method is a straightforward and well-documented approach for the formation of amides. An alternative, though less direct, route involves the reaction of 5-chlorovaleronitrile with deuterated cyclohexanol.

The primary challenge in the synthesis of the target molecule is the procurement of the deuterated starting material, specifically cyclohexylamine-d11 or cyclohexanol-d11. These isotopically labeled compounds are specialized reagents and their availability should be confirmed with chemical suppliers.

## Quantitative Data Summary

While specific yield and purity data for the synthesis of **5-Chloro-N-cyclohexylpentanamide-d11** are not extensively reported in publicly available literature, the following table summarizes representative data for the analogous non-deuterated synthesis, which can serve as a benchmark for expected outcomes.

Parameter	Value	Method	Reference
Yield	88.7%	Acylation of cyclohexylamine with 5-chlorovaleryl chloride	<a href="#">[1]</a>
Molecular Formula	C11H9D11ClNO	N/A	<a href="#">[2]</a>
Molecular Weight	228.80 g/mol	N/A	<a href="#">[2]</a>
CAS Number	1073608-18-0	N/A	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to yellowish liquid or white crystal	Physical Observation	<a href="#">[1]</a> <a href="#">[5]</a>

## Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-Chloro-N-cyclohexylpentanamide. To synthesize the d11 analog, cyclohexylamine should be replaced with cyclohexylamine-d11.

### Method 1: Acylation of Cyclohexylamine-d11 with 5-Chlorovaleryl Chloride

This is the most direct and widely used method.

Materials:

- Cyclohexylamine-d11
- 5-Chlorovaleryl Chloride
- Methyltetrahydrofuran (or another suitable aprotic solvent like Dichloromethane)

- Potassium Carbonate (or an organic base like Triethylamine)
- 0.1 mol/L Hydrochloric Acid
- Water
- Anhydrous Sodium Sulfate
- Petroleum Ether

**Procedure:**

- In a reaction flask, dissolve cyclohexylamine-d11 (1.0 eq) in methyltetrahydrofuran. Add water and potassium carbonate (1.1 eq).
- Cool the stirred mixture to below 5°C in an ice bath.
- Slowly add 5-chlorovaleryl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.
- Separate the organic layer. Wash the organic layer successively with 0.1 mol/L hydrochloric acid and then with water until neutral.
- Extract the aqueous layers twice with methyltetrahydrofuran.
- Combine all organic phases and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain a crude oil.
- Add petroleum ether to the crude product and stir at room temperature to induce crystallization.
- Filter the resulting white crystals and dry to obtain **5-Chloro-N-cyclohexylpentanamide-d11**.

## Method 2: From 5-Chlorovaleronitrile and Cyclohexanol-d11

This method provides an alternative route to the target compound.

### Materials:

- 5-Chlorovaleronitrile
- Cyclohexanol-d11
- Concentrated Sulfuric Acid
- Ice
- Methyl isobutyl ketone (MIBK) or other suitable extraction solvent
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride solution
- Petroleum Ether (60-90°C)

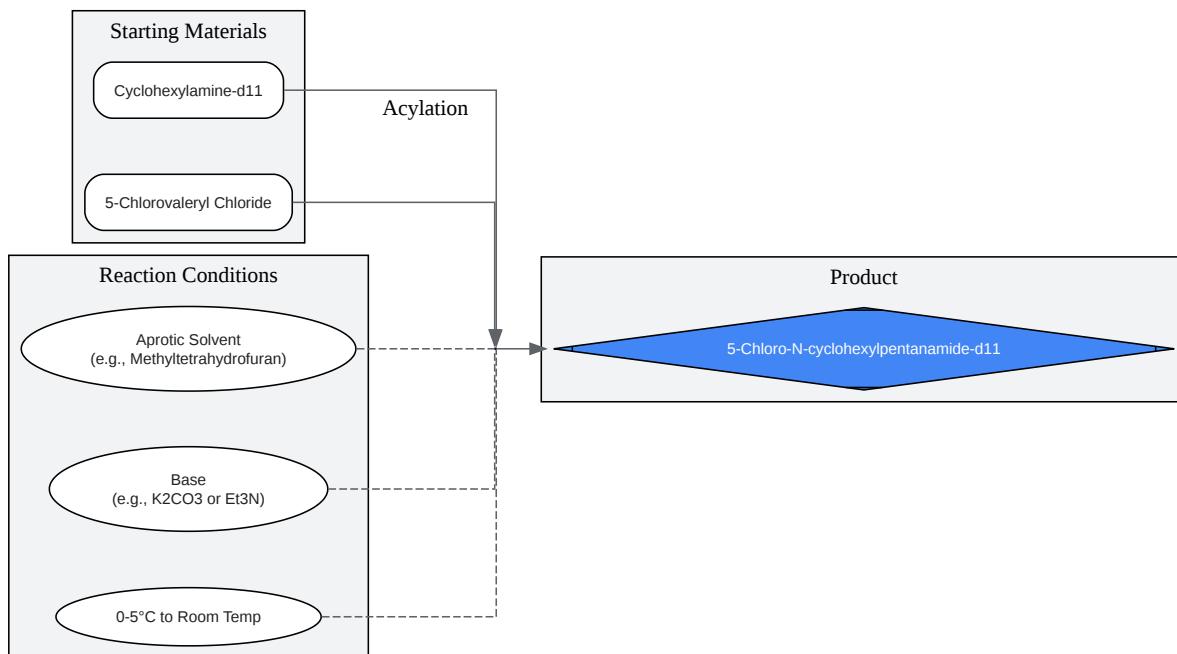
### Procedure:

- In a reaction flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.
- Prepare a mixed solution of 5-chlorovaleronitrile (1.0 eq) and cyclohexanol-d11 (1.0-1.5 eq).
- Add the mixed solution dropwise to the cold concentrated sulfuric acid, maintaining the temperature between 0-5°C.
- After the addition, allow the reaction mixture to stir for 30 minutes at this temperature.
- Gradually raise the temperature by 5°C every 30 minutes until it reaches 25-30°C.
- Maintain the reaction at this temperature for 2 hours, monitoring the consumption of 5-chlorovaleronitrile by a suitable method (e.g., GC).

- Once the reaction is complete, pour the reaction mixture onto crushed ice.
- Extract the aqueous mixture with methyl isobutyl ketone (3 times).
- Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.
- Wash the organic phase with a saturated sodium chloride solution.
- Dry the organic layer and concentrate under reduced pressure to obtain a light-yellow solid.
- Recrystallize the crude product from petroleum ether (60-90°C) to yield the pure **5-Chloro-N-cyclohexylpentanamide-d11**.

## Visualized Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for **5-Chloro-N-cyclohexylpentanamide-d11**.



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Caption: Synthetic pathway for **5-Chloro-N-cyclohexylpentanamide-d11**.

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